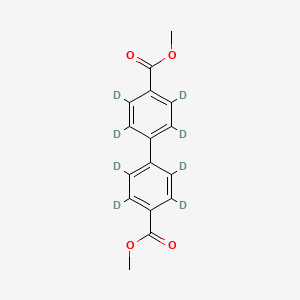

Dimethyl 4,4'-biphenyl-d8-dicarboxylate

Description

Significance of Isotopic Labeling in Contemporary Chemical Research

Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes, which are variants of a particular element with the same number of protons but a different number of neutrons. studysmarter.co.ukcreative-proteomics.com This method is instrumental in modern chemical research for tracking the passage of an isotope through a reaction, metabolic pathway, or cell. studysmarter.co.ukpressbooks.pub By marking molecules, researchers can gain profound insights into complex biological and chemical processes at the molecular level. studysmarter.co.ukcreative-proteomics.com The ability to distinguish labeled molecules from their non-labeled counterparts using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is fundamental to this approach. pressbooks.pubmusechem.com

The applications of isotopic labeling are vast and interdisciplinary, impacting fields from drug discovery and metabolism studies to environmental science. studysmarter.co.ukmusechem.com In pharmaceutical research, for instance, it is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. researchgate.net By tracing the fate of isotopically labeled drugs, scientists can gather precise data on their behavior in living organisms. musechem.com Furthermore, isotopic labeling is a key tool for elucidating reaction mechanisms, allowing chemists to follow the path of atoms throughout a chemical transformation. numberanalytics.com This technique is also applied in emerging areas like energy storage to study the mechanisms of ion movement in batteries and in catalysis to optimize industrial processes by tracking reactants and products. numberanalytics.com

General Principles and Utility of Deuteration in Organic Chemistry

Deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612) (²H or D), is a specific and widely used form of isotopic labeling in organic chemistry. snnu.edu.cnrsc.org This substitution does not significantly alter the chemical properties of the molecule but does introduce a detectable mass change. musechem.comcernobioscience.com One of the most significant consequences of deuteration is the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when a C-H bond is replaced with a C-D bond. libretexts.orgcolumbia.edu Because the C-D bond is stronger and has a lower vibrational frequency than the C-H bond, reactions that involve the cleavage of this bond are often slower, a phenomenon known as a primary KIE. libretexts.orgprinceton.edu This effect is a powerful tool for studying reaction mechanisms and identifying the rate-determining step of a reaction. columbia.edu

Beyond its use in mechanistic studies, deuteration has several practical applications. Deuterated compounds are frequently used as internal standards in mass spectrometry for quantitative analysis due to their mass difference from the non-deuterated analyte. scielo.org.mx In NMR spectroscopy, deuterated solvents are essential for avoiding overwhelming solvent signals in the spectrum. The incorporation of deuterium can also simplify complex NMR spectra. cernobioscience.com In recent years, the strategic deuteration of drug molecules has gained attention as a way to favorably alter their metabolic profiles. nih.govmedchemexpress.com By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism can be slowed, potentially leading to improved pharmacokinetic properties. medchemexpress.comresearchgate.net

Overview of Biphenyl (B1667301) Dicarboxylate Scaffolds in Synthetic Chemistry and Materials Science

Biphenyl dicarboxylate scaffolds are organic compounds containing two carboxylate groups attached to a biphenyl backbone. drugbank.com This rigid and linear structure makes them valuable building blocks in various areas of synthetic chemistry and materials science. One of the most prominent applications of biphenyl dicarboxylic acids is as organic linkers in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govacs.orgsigmaaldrich.com The ability of the carboxylate groups to coordinate with metal ions allows for the construction of extended, often porous, three-dimensional structures. nih.gov These materials have shown significant potential in applications such as gas storage and separation, catalysis, and sensing. acs.orgmdpi.com The length and rigidity of the biphenyl dicarboxylate linker can influence the pore size and surface area of the resulting MOF. mdpi.com

In addition to materials science, biphenyl dicarboxylate derivatives are important intermediates in organic synthesis and medicinal chemistry. rsc.orgbiosynce.com They serve as versatile platforms for the construction of more complex molecules, including pharmaceuticals. rsc.orgbiosynce.com For example, they have been used in the synthesis of synthetic receptors designed to bind specific biological molecules. nih.gov The biphenyl unit itself is a common motif in many biologically active compounds. rsc.org Furthermore, biphenyl dicarboxylates are used in the production of high-performance polymers, such as liquid crystal polymers, which have applications in electronics and textiles. sigmaaldrich.com

Research Context of Dimethyl 4,4'-biphenyl-d8-dicarboxylate within Deuterated Systems

This compound is the deuterated form of Dimethyl 4,4'-biphenyl-dicarboxylate, where the eight hydrogen atoms on the biphenyl rings have been replaced by deuterium atoms. medchemexpress.comchemsrc.com This specific isotopic labeling places it at the intersection of the fields of deuterated compounds and biphenyl chemistry. Its primary research application lies in its use as a labeled internal standard or tracer, particularly in studies involving its non-deuterated counterpart. medchemexpress.comchemsrc.com

The incorporation of deuterium into the Dimethyl 4,4'-biphenyl-dicarboxylate structure makes it readily distinguishable by mass spectrometry from the unlabeled compound. This property is invaluable for quantitative analysis in complex biological matrices during drug metabolism and pharmacokinetic studies. cernobioscience.commedchemexpress.com The research into deuterated biphenyl derivatives, in a broader sense, is also driven by their potential as intermediates in the synthesis of deuterated pharmaceuticals. google.com The strategic placement of deuterium can influence a drug's metabolic stability, and understanding the synthesis and properties of deuterated building blocks like this compound is crucial in this endeavor. snnu.edu.cnresearchgate.net

Below is a table summarizing the key properties of this compound and its non-deuterated analogue.

| Property | Dimethyl 4,4'-biphenyl-dicarboxylate | This compound |

| Molecular Formula | C₁₆H₁₄O₄ sigmaaldrich.com | C₁₆H₆D₈O₄ chemsrc.com |

| Molecular Weight | 270.28 g/mol sigmaaldrich.com | 278.33 g/mol chembk.com |

| CAS Number | 792-74-5 sigmaaldrich.com | 1219803-50-5 chemsrc.com |

| Appearance | Solid sigmaaldrich.com | Not specified, likely solid |

| Melting Point | 213-215 °C sigmaaldrich.com | Not specified |

| Primary Application | Starting reagent in synthesis sigmaaldrich.com | Deuterium labeled standard medchemexpress.com |

The crystal structure of the non-deuterated compound, Dimethyl biphenyl-4,4'-dicarboxylate, has been determined, revealing an essentially planar molecule with a herringbone-like packing structure in the solid state. nih.gov While the crystal structure of the deuterated version is not explicitly detailed in the search results, it is expected to have very similar packing and intermolecular interactions. The primary difference lies in the isotopic composition, which is the basis for its specialized applications in analytical and metabolic research.

Strategies for Site-Specific Deuterium Incorporation in Aromatic Systems

Achieving site-specific deuteration in aromatic systems is paramount for developing molecules with enhanced properties, such as improved pharmacokinetics in drug candidates. nih.govnih.gov The primary strategies for this purpose can be broadly categorized into two main approaches: direct hydrogen-deuterium (H-D) exchange on the pre-formed aromatic skeleton and the construction of the target molecule from smaller, pre-deuterated building blocks. researchgate.net The choice of strategy depends on the desired deuteration pattern, the functional group tolerance of the substrate, and the availability of starting materials. Late-stage hydrogen isotope exchange is often considered ideal due to its high atom economy, as it avoids the need for deuterated precursors. nih.gov

Hydrogen-deuterium exchange (HDX) is a fundamental chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org In the context of aromatic compounds, this typically involves the substitution of hydrogen atoms attached to the carbon framework of the rings. nih.gov While some activated C-H bonds can exchange with a deuterium source like deuterium oxide (D₂O) without a catalyst, the process is often facilitated by acid, base, or metal catalysts, especially for less reactive C-H bonds on aromatic rings. wikipedia.orgnih.gov

Transition metal catalysis is a powerful tool for activating otherwise inert C-H bonds for H-D exchange. A variety of metal catalysts are effective for deuterating aromatic rings under specific conditions.

Platinum-based Catalysts : Platinum on carbon (Pt/C) is a highly effective heterogeneous catalyst for deuterating aromatic rings using D₂O as the deuterium source. oup.com This system can achieve high levels of deuterium incorporation, even at all positions on a biphenyl ring, often facilitated by a co-solvent like isopropanol and elevated temperatures. jst.go.jp

Ruthenium-based Catalysts : Ruthenium catalysts have been shown to be effective for deuterating specific amino acids and other organic compounds. mdpi.com For aromatic carbonyl compounds, ruthenium catalysis can direct deuteration to the ortho-positions by forming a transient directing group in situ with amine additives. nih.govresearchgate.net

Palladium-based Catalysts : Palladium on carbon (Pd/C) is another widely used catalyst. It can facilitate H-D exchange with D₂O, sometimes requiring a hydrogen or deuterium gas atmosphere, which can be generated in situ from D₂O and a reducing agent like aluminum. mdpi.com This method has shown excellent regioselectivity for benzylic positions but can also be applied to aromatic rings. mdpi.com

Silver-based Catalysts : Silver complexes have emerged as catalysts for the site-selective deuteration of C–H bonds in aromatic heterocycles, using deuterated methanol (CH₃OD) as the deuterium source. nih.gov These catalysts are notable for their ability to function without the need for directing groups on the substrate. nih.gov

| Catalyst System | Typical Deuterium Source | Key Features | Reference |

|---|---|---|---|

| Pt/C | D₂O | Effective for full deuteration of aromatic rings; often requires elevated temperatures. | oup.comjst.go.jp |

| Ru-complexes | D₂O | Can use transient directing groups for ortho-selective deuteration of aromatic ketones/aldehydes. | nih.govresearchgate.net |

| Pd/C | D₂O (with H₂ or in situ D₂ generation) | Highly selective for benzylic positions but also applicable to aromatic rings. | mdpi.com |

| Ag-complexes | CH₃OD | Site-selective deuteration of heterocycles without directing groups. | nih.gov |

Deuterium oxide (D₂O), or heavy water, is the most common, cost-effective, and environmentally benign source of deuterium for H-D exchange reactions. mdpi.com Direct deuteration using D₂O often requires energy input, such as high temperatures and pressures (hydrothermal conditions), to overcome the activation energy for C-H bond cleavage. ansto.gov.auchimia.ch

These reactions are typically performed in specialized high-pressure reactors. ansto.gov.au The efficiency of solvent-mediated deuteration is heavily dependent on the presence of a suitable catalyst. For instance, the Pt/C–D₂O–H₂ system is highly effective for deuterating electron-rich aromatic compounds under mild conditions. oup.com In some protocols, deuterium gas is generated in situ from the reaction of D₂O with a metal like aluminum, which is then used in a Pd/C-catalyzed exchange reaction, offering a safer and more convenient alternative to handling D₂ gas directly. mdpi.com

An alternative to direct H-D exchange on the final molecule is a synthetic approach that builds the target compound from smaller, isotopically labeled fragments. This method offers excellent control over the specific positions of deuterium incorporation, as the labels are introduced at an early stage on well-defined precursors. marketersmedia.com

The use of pre-labeled deuterated building blocks is a cornerstone of synthetic strategies for creating complex deuterated molecules. researchgate.net This approach ensures that the isotopic integrity is maintained throughout the subsequent reaction steps. marketersmedia.com For the synthesis of this compound, a plausible route would involve a cross-coupling reaction, such as a Suzuki coupling, using a deuterated aryl boronic acid or aryl halide. For example, a deuterated 4-bromobenzoate ester could be coupled to form the deuterated biphenyl core. The availability of high-purity deuterated intermediates is crucial for the success of this strategy, allowing chemists to bypass complex and potentially low-yielding deuteration steps on advanced intermediates. marketersmedia.com

Decarboxylative deuteration is an elegant and highly selective method for introducing a deuterium atom by replacing a carboxylic acid group. nih.govnju.edu.cn This transformation is particularly useful for the site-specific labeling of aromatic and heteroaromatic compounds. rsc.org The reaction effectively converts an Ar-COOH group to an Ar-D bond.

Several methods have been developed to achieve this transformation under mild conditions:

Silver-Catalyzed Deuterodecarboxylation : Catalytic amounts of silver(I) salts can facilitate the efficient deutero-decarboxylation of aromatic carboxylic acids in a mixture of DMSO and D₂O, providing high yields and excellent levels of deuterium incorporation. rsc.org

Photoredox Catalysis : A combination of photoredox and hydrogen atom transfer (HAT) catalysis enables the decarboxylative deuteration of carboxylic acids using D₂O as the deuterium source under very mild reaction conditions. nih.govnju.edu.cnrsc.org This method shows broad functional group tolerance.

Enzymatic Decarboxylative Deuteration : Biocatalytic approaches using enzymes like a photodecarboxylase can convert various carboxylic acids into their deuterated counterparts using D₂O, offering a green chemistry alternative. nih.gov

| Method | Key Reagents/Catalysts | Deuterium Source | Key Features | Reference |

|---|---|---|---|---|

| Silver-Catalyzed | Ag(I) salts | D₂O/DMSO | Practical and highly selective for (hetero)aromatic acids. | rsc.org |

| Photoredox/HAT Catalysis | Photocatalyst, HAT catalyst | D₂O | Mild conditions, scalable, excellent D-incorporation (up to 99%). | nih.govnju.edu.cn |

| Enzymatic | Photodecarboxylase (e.g., CvFAP) | D₂O | Biocatalytic, environmentally friendly, can achieve enantioselectivity. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuterio-4-methoxycarbonylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-15(17)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(18)20-2/h3-10H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRIRZXWWALTPU-UWAUJQNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])C(=O)OC)[2H])[2H])[2H])[2H])C(=O)OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Investigations of Dimethyl 4,4 Biphenyl D8 Dicarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the detailed analysis of molecular structure, dynamics, and interactions in solution and the solid state. For isotopically labeled compounds like Dimethyl 4,4'-biphenyl-d8-dicarboxylate, both deuterium (B1214612) (²H) and proton (¹H) NMR provide complementary and insightful data.

Deuterium (²H) NMR spectroscopy is a powerful tool for characterizing deuterated molecules such as this compound. medchemexpress.com The chemical shifts in ²H NMR are equivalent to those in ¹H NMR, providing initial structural information. illinois.edu However, the primary utility of ²H NMR in structural elucidation often comes from the quadrupolar interaction, a coupling between the deuterium nucleus's electric quadrupole moment and the local electric field gradient (EFG). nih.gov This interaction is highly sensitive to the electronic environment of the C-D bond.

In solid-state ²H NMR, this quadrupolar interaction dominates the spectrum, yielding a characteristic Pake doublet powder pattern for a static sample. The width of this pattern is directly related to the quadrupolar coupling constant (QCC), which is approximately 180 kHz for deuterium on an aromatic ring. Analysis of the spectral lineshape provides detailed information on the orientation of C-D bonds, which in turn reveals insights into molecular conformation, such as the crucial torsional angle between the two phenyl rings of the biphenyl (B1667301) core. researchgate.net

Table 1: Typical NMR Parameters for Deuterated Aromatic Compounds

| Parameter | Nucleus | Typical Value/Range | Information Provided |

|---|---|---|---|

| Chemical Shift (δ) | ²H | 7.0-8.5 ppm | Electronic environment, equivalent to ¹H NMR |

| Quadrupolar Coupling Constant (QCC) | ²H | ~180 kHz | Strength of C-D bond, local structure |

| Spectral Pattern (Solid State) | ²H | Pake Doublet | Orientation of C-D bonds, molecular conformation |

A significant advantage of synthesizing this compound is the simplification of its proton (¹H) NMR spectrum. In the non-deuterated parent compound, the aromatic protons exhibit complex splitting patterns due to ¹H-¹H spin-spin coupling, often resulting in overlapping multiplets that are difficult to analyze precisely. chemicalbook.comchemicalbook.comresearchgate.net

By substituting the eight aromatic protons with deuterium, these complex couplings are eliminated. Deuterium has a different nuclear spin and does not cause splitting in the ¹H spectrum in the same manner. studymind.co.uk Consequently, the ¹H NMR spectrum of this compound is dramatically simplified. It would primarily show a clean, sharp singlet corresponding to the six protons of the two methyl ester groups. This spectral purity allows for unambiguous assignment and precise quantification of the methyl groups, free from the interference of complex aromatic signals. libretexts.org This technique is invaluable for simplifying spectra in complex mixtures or for monitoring reactions. nih.gov

Deuterium NMR relaxation time measurements offer a powerful window into molecular dynamics. nih.gov The relaxation of the deuterium nucleus is dominated by the quadrupolar mechanism, which is modulated by molecular motion. By measuring spin-lattice (T₁) and spin-spin (T₂) relaxation times, one can probe motions on a broad timescale. arxiv.org

Vibrational Spectroscopy (Infrared and Raman) Analyses

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule based on its vibrational modes. These techniques are particularly effective for studying the effects of isotopic substitution.

The substitution of hydrogen with its heavier isotope, deuterium, in this compound leads to predictable and significant shifts in its vibrational spectrum. youtube.comresearchgate.net The frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the atoms involved. libretexts.org Therefore, modes involving the motion of hydrogen will shift to lower frequencies upon deuteration.

The most dramatic effect is seen in the C-H stretching region. The aromatic C-H stretching vibrations, typically found in the 3100–3000 cm⁻¹ range, are replaced by C-D stretching vibrations at approximately 2300–2200 cm⁻¹. researchgate.net Similarly, C-H bending modes, which appear between 1500 cm⁻¹ and 600 cm⁻¹, also shift to lower wavenumbers. nih.govquora.com These shifts are a direct consequence of the increased mass of deuterium and can alter the coupling between different vibrational modes. libretexts.org

Table 2: General Frequency Shifts upon Aromatic C-H to C-D Substitution

| Vibrational Mode | Typical Frequency Range (C-H) | Expected Frequency Range (C-D) |

|---|---|---|

| Aromatic Stretching | 3100 - 3000 cm⁻¹ | 2300 - 2200 cm⁻¹ |

| In-Plane Bending | 1500 - 1000 cm⁻¹ | Lower frequency shift |

| Out-of-Plane Bending | 900 - 675 cm⁻¹ | Lower frequency shift |

The isotopic shifts induced by deuteration are instrumental in the definitive assignment of spectral bands. By comparing the IR and Raman spectra of this compound with its non-deuterated analog, vibrational bands can be unambiguously assigned. researchgate.netmdpi.com Bands that shift to lower frequencies are confirmed to involve the motion of the aromatic hydrogens.

Conversely, modes that remain largely unchanged, such as the characteristic ester C=O stretching vibration (typically around 1720 cm⁻¹), can be confidently assigned to parts of the molecule not involved in deuteration. researchgate.net This clear assignment is crucial for conformational analysis. nih.govnih.govsemanticscholar.org The vibrational spectra of biphenyl systems are sensitive to the torsional angle between the phenyl rings, which can be influenced by crystal packing or solvent interactions. americanpharmaceuticalreview.com By isolating conformationally sensitive low-frequency modes (e.g., ring torsions) in the Raman spectrum, which are less obscured due to the deuteration-induced shifts in other regions, a more detailed understanding of the molecule's three-dimensional structure can be achieved.

Mass Spectrometry (MS) for Isotopic Abundance Determination and Isotopic Purity Assessment

Mass spectrometry (MS) stands as a pivotal analytical technique for the characterization of isotopically labeled compounds such as this compound. This method is instrumental in verifying the molecular weight, determining the level of deuterium incorporation (isotopic abundance), and assessing the isotopic purity of the synthesized compound.

The theoretical molecular weight of this compound (C₁₆H₆D₈O₄) is approximately 278.33 g/mol . chemsrc.com In contrast, its non-deuterated counterpart, Dimethyl 4,4'-biphenyldicarboxylate (B8443884) (C₁₆H₁₄O₄), has a molecular weight of about 270.28 g/mol . nih.gov This mass shift of 8 Da (Daltons) is a primary indicator of successful deuteration and is readily observable in the mass spectrum.

Detailed research findings on the specific mass spectrometric analysis of this compound are not extensively detailed in publicly available literature. However, the principles of its analysis can be inferred from the well-documented mass spectral behavior of its non-deuterated analog and general methods for isotopic purity assessment.

Isotopic Abundance and Purity Analysis

The isotopic purity of a deuterated compound is a critical parameter, and for this compound, it is often cited to be around 98 atom % D. medchemexpress.com Mass spectrometry is a primary tool to verify this value. The analysis involves examining the ion intensity contributions from molecules with varying numbers of deuterium atoms.

In a typical mass spectrum of a deuterated compound, one would expect to see a cluster of peaks corresponding to the different isotopologues (molecules that differ only in their isotopic composition). For this compound, the most abundant ion should be the one corresponding to the fully deuterated molecule (d8). However, due to incomplete deuteration, less intense peaks corresponding to d7, d6, and so on, may also be present.

The determination of isotopic abundance requires correcting the raw mass spectrometry data to account for the natural abundance of heavy isotopes like ¹³C. nih.gov The most common method involves using the mass spectrum of the corresponding unlabeled compound to subtract the natural isotopic contributions from the spectrum of the labeled compound. nih.gov This correction allows for the accurate calculation of the distribution of the introduced label (deuterium in this case).

High-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) is particularly effective for this purpose. It allows for the clear distinction between the H/D isotopologue ions, providing a robust method for calculating isotopic purity. mdpi.com

Expected Fragmentation Pattern

While a specific mass spectrum for this compound is not available, the fragmentation pattern can be predicted based on the analysis of the unlabeled Dimethyl 4,4'-biphenyldicarboxylate. The electron ionization (EI) mass spectrum of the unlabeled compound shows several characteristic peaks. nih.gov

The introduction of eight deuterium atoms onto the biphenyl rings is expected to shift the mass-to-charge ratio (m/z) of the molecular ion and all fragments containing the deuterated rings by +8, +7, +6, etc., depending on the number of deuterium atoms retained in the fragment. The fundamental fragmentation pathways, however, are expected to remain similar. These pathways often involve cleavages at the ester groups.

Below is a data table comparing the major expected fragments of Dimethyl 4,4'-biphenyldicarboxylate and the predicted corresponding fragments for its d8-deuterated analog.

| Unlabeled Fragment (m/z) | Predicted Deuterated Fragment (m/z) | Description of Fragment |

| 270 | 278 | Molecular Ion [M]⁺ |

| 239 | 247 | Loss of a methoxy (B1213986) group [M-OCH₃]⁺ |

| 152 | 158-160 | Fragment of the biphenyl backbone |

This table is predictive and based on the fragmentation of the non-deuterated analog. Actual experimental values may vary.

The analysis of these fragment ions provides structural confirmation and further evidence of the location of the isotopic labels. The relative intensities of the deuterated and non-deuterated fragment ions can also be used to assess isotopic purity and distribution within the molecule.

Isotope Effects in Research Applications Involving Dimethyl 4,4 Biphenyl D8 Dicarboxylate

Kinetic Isotope Effects (KIE) Studies

The Kinetic Isotope Effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their non-substituted counterparts. wikipedia.orglibretexts.org This effect arises because the mass of an atom influences its bond's vibrational energy; a bond to a heavier isotope like deuterium (B1214612) has a lower zero-point vibrational energy, making it stronger and requiring more energy to break. princeton.edupharmacy180.com The magnitude of the KIE, typically expressed as the ratio of the rate constants (kH/kD), provides invaluable insight into the transition state of a reaction. wikipedia.orgacs.org

Elucidation of Reaction Mechanisms and Identification of Rate-Determining Steps

A significant KIE, known as a primary KIE, is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. wikipedia.orglibretexts.org For deuterium substitution, a primary KIE (kH/kD) value is typically in the range of 2 to 8. pharmacy180.com Observing a KIE in this range when using Dimethyl 4,4'-biphenyl-d8-dicarboxylate would strongly indicate that a carbon-hydrogen bond on the biphenyl (B1667301) ring is being cleaved during the slowest, rate-limiting part of the reaction sequence. researchgate.netlibretexts.org

Conversely, a small or negligible KIE (kH/kD ≈ 1) suggests that the C-H bonds on the aromatic rings are not broken in the rate-determining step. princeton.edupharmacy180.com In the context of this compound, where the deuterium atoms are on the stable aromatic rings, many reactions involving the ester groups would not be expected to show a primary KIE. However, if the biphenyl backbone itself were to undergo a reaction, such as electrophilic aromatic substitution, a KIE could reveal whether the initial attack by the electrophile or the subsequent C-D bond cleavage to restore aromaticity is the rate-determining step. stackexchange.com

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond-breaking but close to the reaction center. wikipedia.orgprinceton.edu These effects are generally much smaller (kH/kD often between 0.9 and 1.3) and can provide information about changes in hybridization or steric environment at the transition state. wikipedia.orglibretexts.org For this compound, secondary KIEs could potentially be observed in reactions of the carboxylate groups if the conformation of the biphenyl rings influences the transition state.

Deuterium KIEs in Ester Hydrolysis and Transesterification Processes

In typical ester hydrolysis or transesterification reactions, the chemical transformation occurs at the carbonyl carbon of the ester group. For this compound, the deuterium atoms are located on the biphenyl rings, remote from the reaction center. Therefore, breaking of the C–D bonds does not occur during these processes.

As a result, a primary KIE would not be expected. However, a small secondary KIE could theoretically be observed if the steric or electronic properties of the deuterated biphenyl core influence the stability of the transition state. More significantly, in reactions where the solvent is the source of the isotope (e.g., hydrolysis in D₂O instead of H₂O), an inverse solvent isotope effect (kH/kD < 1) can occur. chem-station.comosti.gov For instance, the acid-catalyzed hydrolysis of some esters is known to be about twice as fast in D₂O as in H₂O. chem-station.com This is because D₃O⁺ is a stronger acid than H₃O⁺, leading to a higher concentration of the protonated (or in this case, deuterated) ester intermediate, which accelerates the rate-limiting step. chem-station.com While this is a solvent effect, it demonstrates the types of isotopic studies relevant to ester reactions.

In more complex enzymatic or P450-catalyzed reactions, where an ester might be cleaved via an oxidative mechanism rather than simple hydrolysis, a KIE can be observed. nih.gov If a cytochrome P450 enzyme were to hydroxylate the aromatic ring prior to or as part of the ester cleavage mechanism, then a significant primary KIE would be expected due to the C-D bond breaking on the ring. nih.gov

Theoretical and Experimental Interpretation of Kinetic Isotope Effects

The interpretation of KIEs is grounded in transition state theory. wikipedia.org The difference in zero-point energy (ZPE) between a C-H and a C-D bond is the principal contributor to the primary KIE. Since the C-D bond has a lower ZPE, it requires more energy to reach the transition state where this bond is partially or fully broken, resulting in a slower reaction rate for the deuterated compound. princeton.eduprinceton.edu

Illustrative Data for KIE Interpretation

| KIE Value (kH/kD) | Type | Interpretation |

|---|---|---|

| > 2 | Primary | C-H/D bond is broken in the rate-determining step. libretexts.orgpharmacy180.com |

| ≈ 1 | None / Secondary | C-H/D bond is not broken in the rate-determining step. princeton.edu |

Theoretical calculations, often using quantum mechanics, can predict KIE values for proposed reaction mechanisms. researchgate.netnih.govrsc.org By comparing these calculated values with experimentally measured KIEs, researchers can validate or reject a proposed mechanism. For this compound, a researcher could propose several pathways for a given reaction, calculate the expected KIE for each, and then perform the experiment to see which theoretical model matches reality, thus providing a detailed picture of the transition state structure. researchgate.net

Deuterium as a Tracer in Chemical Transformations

Beyond influencing reaction rates, the deuterium in this compound serves as an isotopic label, or "tracer." acs.orgmedchemexpress.com Because deuterium is chemically very similar to hydrogen but has a different mass, its path through a reaction sequence can be monitored without significantly altering the underlying chemistry. princeton.edu This is particularly useful in complex systems where a molecule might undergo several transformations. synmr.in

Tracking Atomic Pathways in Complex Organic Reaction Sequences

In a multi-step synthesis or a metabolic pathway, it can be challenging to determine the fate of a specific molecule. By using this compound as a starting material or internal standard, researchers can follow the deuterated biphenyl core through the entire process. acs.orgsynmr.in

The primary analytical technique for this purpose is mass spectrometry. libretexts.org A molecule containing eight deuterium atoms will have a mass that is 8 units higher than its non-deuterated counterpart. By analyzing the mass spectra of reaction intermediates and final products, scientists can identify which molecules still contain the deuterated biphenyl fragment. This method provides definitive evidence of the atomic pathway and can reveal unexpected rearrangements or side reactions. For example, if a reaction is intended to modify only the ester groups, the presence of the d8-biphenyl core in the final product confirms that the backbone of the molecule remained intact.

Investigations into Chemical Exchange Processes

Chemical exchange processes, where atoms or functional groups are swapped between molecules, can be effectively studied using isotopic tracers. rsc.orgwikipedia.org Hydrogen-deuterium (H/D) exchange reactions are a common example. wikipedia.org If this compound were subjected to conditions that could activate the C-H (or C-D) bonds on the aromatic ring, such as certain metal catalysts or highly acidic conditions, it would be possible to study the rate and mechanism of deuterium loss to the solvent or other reagents. rsc.orgresearchgate.net

By monitoring the rate of deuterium depletion from the molecule, often by NMR spectroscopy or mass spectrometry, researchers can gain quantitative data about the lability of these specific hydrogen atoms. wikipedia.org This can provide insights into the reactivity of the aromatic rings and the mechanisms by which such exchange occurs, distinguishing between dissociative or associative pathways. rsc.org

Deuterium Effects on Molecular Energetics and Stability

The substitution of hydrogen with its heavier isotope, deuterium, in this compound (d8-DMB) introduces subtle yet significant changes in the molecule's energetic landscape and stability. These alterations are primarily rooted in the mass difference between protium (B1232500) (¹H) and deuterium (²H or D), which influences the vibrational characteristics of the molecule.

Influence on Vibrational Energy Levels and Zero-Point Energy (ZPE)

The replacement of the eight hydrogen atoms on the biphenyl core of Dimethyl 4,4'-biphenyl-dicarboxylate with deuterium to form d8-DMB has a notable effect on the molecule's vibrational energy levels. According to the principles of quantum mechanics, even at absolute zero, a molecule possesses a minimum amount of vibrational energy known as the Zero-Point Energy (ZPE). This energy is a direct consequence of the Heisenberg uncertainty principle and is fundamental to the stability and reactivity of the molecule. youtube.com

The ZPE of a molecule is the sum of the ground-state energies of all its vibrational modes. The energy of a given vibrational mode is proportional to its frequency, which in turn is inversely proportional to the reduced mass of the vibrating atoms. Since deuterium is approximately twice as heavy as protium, the substitution of H with D in the C-H bonds of the biphenyl rings leads to a decrease in the vibrational frequencies of the C-D bonds compared to the C-H bonds.

This phenomenon is a classic example of the kinetic isotope effect. The stronger C-D bond, resulting from a lower ZPE, requires more energy to be broken than a C-H bond. youtube.com This difference in bond energy can have significant consequences for the chemical and physical properties of the molecule.

Table 1: Illustrative Comparison of Vibrational Frequencies and Zero-Point Energies for C-H and C-D Bonds

| Bond | Typical Vibrational Frequency (cm⁻¹) | Relative Zero-Point Energy |

| Aromatic C-H | ~3050 | Higher |

| Aromatic C-D | ~2270 | Lower |

Note: The values presented are representative and serve to illustrate the general principle of the deuterium isotope effect.

Implications for Conformational Preferences and Molecular Dynamics

The conformational flexibility of biphenyl and its derivatives is primarily defined by the torsional or dihedral angle between the two phenyl rings. In the gas phase, biphenyl adopts a twisted conformation with a dihedral angle of approximately 44°, which represents a compromise between the stabilizing π-conjugation that favors planarity and the destabilizing steric repulsion between the ortho-hydrogen atoms. utah.edu In the solid state, crystal packing forces can influence this angle. For the non-deuterated Dimethyl 4,4'-biphenyldicarboxylate (B8443884), the molecule is essentially planar in the crystalline state due to intermolecular interactions. researchgate.net

The substitution of hydrogen with deuterium in d8-DMB is not expected to cause a large change in the equilibrium dihedral angle. The electronic structure of the molecule remains largely unchanged, and therefore the fundamental forces governing its conformation—steric hindrance and electronic conjugation—are not significantly altered. However, the subtle changes in vibrational energetics due to deuteration can have minor effects on the molecule's conformational landscape and dynamics.

The lower ZPE of the C-D bonds compared to C-H bonds means that the deuterated molecule has a slightly smaller effective molecular volume. This could marginally reduce the steric repulsion between the ortho-positions on the two phenyl rings. While this effect is generally small, it could lead to a slightly different preferred dihedral angle or a shallower potential energy well for the torsional motion.

Table 2: Predicted Effects of Deuteration on the Conformational and Dynamic Properties of this compound

| Property | Dimethyl 4,4'-biphenyl-dicarboxylate | This compound | Rationale |

| Equilibrium Dihedral Angle (in vacuo) | ~44° (based on biphenyl) | Likely very similar to the non-deuterated form | Electronic structure is largely unchanged. |

| Torsional Barrier | Reference value | Potentially slightly altered | Changes in ZPE may subtly affect the potential energy surface. |

| Molecular Vibrations | Higher frequencies | Lower frequencies | Increased mass of deuterium. |

| Rotational & Translational Diffusion | Faster | Slower | Increased overall molecular mass. |

Note: This table presents predicted effects based on established principles of isotope effects, as direct comparative experimental data for this specific molecule is limited.

Computational Chemistry and Theoretical Studies on Deuterated Biphenyl Derivatives

Quantum Chemical Calculations on Deuterated Aromatic Esters

Quantum chemical calculations offer a powerful lens through which to examine the intricate properties of deuterated aromatic esters like Dimethyl 4,4'-biphenyl-d8-dicarboxylate. These computational methods allow for a detailed exploration of molecular characteristics that are often challenging to probe experimentally.

Geometry Optimization and Electronic Structure Analysis

The foundational step in the computational study of a molecule is geometry optimization. For this compound, this process involves finding the most stable three-dimensional arrangement of its atoms, which corresponds to the minimum energy on the potential energy surface. researchgate.net Computational studies on related biphenyl (B1667301) derivatives have shown that the planarity of the biphenyl system is a key structural feature. nih.gov For the non-deuterated analogue, Dimethyl 4,4'-biphenyldicarboxylate (B8443884), crystallographic data reveals an essentially planar molecule, with only slight deviations. nih.govresearchgate.net Theoretical calculations, often employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can accurately predict these geometric parameters. mdpi.com

Electronic structure analysis provides insights into the distribution of electrons within the molecule, which governs its reactivity and physical properties. The molecular electrostatic potential (MEP) is a particularly useful descriptor, as it maps regions of positive and negative electrostatic potential onto the electron density surface. Studies on chlorinated biphenyls have demonstrated a strong correlation between the MEP and the substitution pattern, influencing their toxicological properties. nih.gov For this compound, the MEP would highlight the electron-rich regions around the oxygen atoms of the ester groups and the electron-deficient character of the aromatic rings.

Interactive Table: Calculated Geometric Parameters for Biphenyl Derivatives

| Parameter | Dimethyl 4,4'-biphenyldicarboxylate (Calculated) | Dimethyl 4,4'-biphenyldicarboxylate (Experimental) researchgate.net | Notes |

| Biphenyl Dihedral Angle | ~0° | 0° (due to crystal symmetry) | The planarity is a key feature. |

| C-C (inter-ring) Bond Length | ~1.49 Å | 1.489 Å | Typical for a single bond between sp2 hybridized carbons. |

| C=O Bond Length | ~1.21 Å | 1.206 Å | Characteristic of an ester carbonyl group. |

| C-O (ester) Bond Length | ~1.35 Å | 1.345 Å | Shorter than a typical C-O single bond due to resonance. |

Note: Calculated values are representative and can vary based on the level of theory and basis set used.

Prediction and Interpretation of Spectroscopic Parameters (e.g., Vibrational Frequencies, Dipole Moments)

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, the most significant spectroscopic changes upon deuteration are observed in its vibrational (infrared and Raman) spectra. iaea.org

The vibrational frequencies of a molecule correspond to the energies of its various vibrational modes. The substitution of hydrogen with the heavier deuterium (B1214612) isotope leads to a predictable decrease in the frequency of the C-D stretching and bending vibrations compared to their C-H counterparts. This isotopic shift is a direct consequence of the increased reduced mass of the vibrating system. Computational methods can accurately simulate these vibrational spectra, aiding in the assignment of experimental bands. researchgate.net For example, the C-H stretching vibrations in aromatic compounds typically appear in the 3100-3000 cm⁻¹ region, whereas C-D stretching vibrations are expected at significantly lower frequencies, around 2300-2200 cm⁻¹. oup.com

Interactive Table: Predicted Vibrational Frequency Shifts upon Deuteration

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Isotopic Ratio (νH/νD) |

| Aromatic C-H/C-D Stretch | 3100 - 3000 | 2300 - 2200 | ~1.35 |

| Aromatic C-H/C-D In-Plane Bend | 1300 - 1000 | 950 - 750 | ~1.3 |

| Aromatic C-H/C-D Out-of-Plane Bend | 900 - 675 | 700 - 500 | ~1.25 |

Note: These are general ranges and the exact frequencies for this compound would require specific calculations.

Theoretical Modeling of Isotope Effects

Isotope effects, particularly kinetic isotope effects (KIEs), provide profound insights into reaction mechanisms. wikipedia.org Theoretical modeling is crucial for the prediction and interpretation of these effects in deuterated systems.

Computational Approaches to Kinetic Isotope Effect Prediction

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The prediction of KIEs is a significant application of computational chemistry. digitellinc.com Transition state theory is a fundamental framework for these calculations, which often involve locating the transition state structure on the potential energy surface. wikipedia.orgnih.gov

For reactions involving this compound, such as those where a C-D bond is broken in the rate-determining step, a primary KIE would be expected. The magnitude of this effect is largely determined by the difference in zero-point vibrational energies between the C-H and C-D bonds in the ground state and the transition state. Various computational methods, from semi-empirical approaches to high-level ab initio and DFT calculations, can be used to predict KIEs. nih.govarxiv.org Machine learning-based force fields are also emerging as an efficient tool for generating the large number of trajectories needed for accurate KIE estimations. digitellinc.com

Simulating Vibrational Spectra of Deuterated Systems

The simulation of vibrational spectra is a key component of theoretical studies on deuterated compounds. researchgate.netkennesaw.edu As mentioned previously, the substitution of hydrogen with deuterium leads to significant and predictable shifts in vibrational frequencies. iaea.org

Computational methods like DFT can calculate the harmonic vibrational frequencies of a molecule. These calculations provide a theoretical spectrum that can be compared with experimental data. For a more accurate representation, especially for systems with significant anharmonicity or hydrogen bonding, more advanced techniques like Born-Oppenheimer molecular dynamics (BOMD) can be employed. researchgate.net BOMD simulations can capture the dynamic fluctuations of the molecule and provide a more realistic picture of the vibrational spectrum in the condensed phase. researchgate.net The simulation of the vibrational spectra of this compound and its non-deuterated counterpart would clearly illustrate the effects of isotopic substitution.

Advanced Computational Methodologies in Deuterium Chemistry

The field of computational chemistry is continually evolving, with new methods offering greater accuracy and efficiency for studying deuterated systems.

Quantum mechanical/molecular mechanical (QM/MM) methods are particularly useful for studying large systems, such as a deuterated molecule in a solvent or a biological environment. aip.org In this approach, the region of interest (e.g., the deuterated biphenyl ester) is treated with a high-level quantum mechanical method, while the surrounding environment is modeled using a more computationally efficient molecular mechanics force field. aip.org This allows for the accurate simulation of environmental effects on the properties of the deuterated compound.

Path integral molecular dynamics (PIMD) is a powerful technique for studying systems where nuclear quantum effects, such as zero-point energy and tunneling, are significant. rutgers.edu This is particularly relevant for deuterium chemistry, as the difference in mass between hydrogen and deuterium can lead to pronounced quantum effects. chemrxiv.orgchemrxiv.org PIMD simulations can provide a more accurate description of the dynamics and thermodynamics of deuterated systems compared to classical molecular dynamics.

Furthermore, the development of specialized computational tools for analyzing data from techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) is advancing the field. acs.orgnih.govnih.govamsterdamumc.nl These tools aid in the interpretation of experimental data by connecting it to theoretical models of protein structure and dynamics. acs.orgamsterdamumc.nl

Applications of Density Functional Theory (DFT) and Higher-Level Methods

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including complex organic molecules. For biphenyl derivatives, DFT calculations are instrumental in determining key structural and electronic properties.

In the case of the non-deuterated analogue, Dimethyl 4,4'-biphenyldicarboxylate, X-ray crystallography has shown that the molecule is essentially planar in the solid state, with the two phenyl rings lying in the same plane. nih.gov This planarity is a critical factor influencing its electronic and physical properties. Computational studies on biphenyl and its derivatives often focus on the torsional angle between the phenyl rings, which is a key determinant of the molecule's conformational flexibility and energy landscape. nih.gov DFT methods can accurately predict these conformational preferences and the energy barriers associated with ring rotation.

When deuterium is introduced to form this compound, several molecular properties are subtly altered. While the equilibrium geometry is not significantly changed by isotopic substitution, the vibrational frequencies of the C-D bonds are notably lower than those of C-H bonds due to the increased mass of deuterium. mdpi.com This has a direct impact on the molecule's vibrational spectra (e.g., IR and Raman).

DFT calculations are particularly well-suited for predicting these isotopic shifts in vibrational frequencies. By constructing a computational model of this compound, researchers can calculate the harmonic and anharmonic vibrational modes. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and the successful incorporation of deuterium. Furthermore, DFT can be used to investigate the impact of deuteration on the molecule's electronic properties, such as the molecular electrostatic potential and dipole moment, which can influence intermolecular interactions. nih.gov

Higher-level theoretical methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide even more accurate results, albeit at a higher computational cost. These methods are often used to benchmark the performance of different DFT functionals for a specific class of molecules to ensure the chosen functional provides reliable predictions. For complex systems, a common strategy is to optimize the geometry with a cost-effective DFT method and then perform single-point energy calculations with a more accurate higher-level method.

Table 1: Comparison of Calculated Vibrational Frequencies for C-H and C-D Stretches

| Vibrational Mode | Typical Calculated C-H Frequency (cm⁻¹) | Typical Calculated C-D Frequency (cm⁻¹) |

| Aromatic C-H/C-D Stretch | 3100 - 3000 | 2300 - 2200 |

Note: The values presented in this table are representative and can vary depending on the specific computational method and basis set used.

High-Performance Computing for Complex Deuterated Molecular Systems

The computational study of large and complex molecules like this compound often requires significant computational resources, making high-performance computing (HPC) an essential tool. nih.gov HPC enables the use of more accurate but computationally intensive theoretical methods and larger basis sets, leading to more reliable predictions of molecular properties.

Molecular dynamics (MD) simulations, which are used to study the dynamic behavior of molecules over time, are particularly demanding in terms of computational power. nih.govnih.gov For a molecule like this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in solution or in a crystal lattice. These simulations can reveal how the molecule flexes and rotates, and how these motions are influenced by deuteration. The slightly different vibrational properties of the C-D bonds compared to C-H bonds can lead to subtle changes in the dynamics of the molecule, which can be captured by long-time scale MD simulations on HPC platforms.

Furthermore, the calculation of anharmonic vibrational frequencies, which provides a more accurate representation of the true vibrational spectrum than the harmonic approximation, is a computationally expensive task. chimia.ch HPC resources are often necessary to perform these calculations for a molecule of this size. The accurate prediction of vibrational spectra is crucial for interpreting experimental results and confirming the identity and purity of the deuterated compound.

The use of HPC is also critical for large-scale virtual screening studies and for the simulation of molecular ensembles, which can provide a more complete picture of the behavior of a molecular system. By leveraging the power of parallel computing, researchers can tackle complex computational problems that would be intractable on standard desktop computers, thus advancing our understanding of deuterated biphenyl derivatives and their potential applications. nih.gov

Applications of Deuterated Biphenyl Dicarboxylates in Advanced Materials Research

Role as Ligands in Metal-Organic Frameworks (MOFs)

Biphenyl-dicarboxylates are widely used as organic linkers in the synthesis of MOFs due to their rigidity and ability to form robust, porous structures. acs.orgnih.gov The deuterated analogue, Dimethyl 4,4'-biphenyl-d8-dicarboxylate, serves as a specialized building block that facilitates deeper structural analysis without significantly altering the framework's fundamental chemistry.

The synthesis of MOFs using deuterated biphenyl (B1667301) dicarboxylate linkers generally follows established solvothermal or hydrothermal methods. acs.orgnih.gov In these processes, a metal salt (e.g., zinc, copper, or zirconium chloride) is reacted with the deuterated organic linker in a high-boiling-point solvent at elevated temperatures. nih.govnih.gov The self-assembly process results in a crystalline coordination polymer. researchgate.net The incorporation of the deuterated linker is confirmed through various characterization techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique; digesting the MOF and analyzing the resulting solution via ¹H NMR can confirm the presence and purity of the deuterated ligand. nih.govescholarship.org Solid-state ²H NMR spectroscopy can also be employed to probe the local environment and dynamics of the deuterated linkers directly within the framework. researchgate.netmdpi.com Powder X-ray Diffraction (PXRD) is used to confirm the crystalline structure and phase purity of the resulting MOF, comparing the pattern to that of its non-deuterated counterpart to ensure isomorphism. researchgate.netnih.gov

| Characterization Technique | Purpose in Analyzing Deuterated MOFs |

| Powder X-ray Diffraction (PXRD) | Confirms the crystalline structure and phase purity of the MOF. |

| Nuclear Magnetic Resonance (NMR) | Verifies the incorporation of the deuterated linker and probes its local environment. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups and confirms the coordination of the carboxylate to the metal centers. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the framework and confirms the linker-to-metal ratio. |

The substitution of hydrogen with deuterium (B1214612) is a subtle structural modification that is generally not expected to significantly alter the primary crystal structure or topology of a MOF. However, minor changes in physical properties can arise from the "isotope effect," which can influence intermolecular interactions and vibrational modes. Studies on other organic materials have shown that deuteration can lead to slight changes in melting points, crystallization temperatures, and crystal packing. nih.govresearchgate.net

In the context of MOFs, the primary benefit of using deuterated linkers is not to alter the bulk properties but to enable advanced characterization. However, strategies exist to improve the crystallinity and porosity of MOFs in general, such as using well-crystalline MOF templates to induce the growth of poorly crystalline materials. researchgate.netnih.gov While specific studies quantifying the impact of deuteration on the porosity of biphenyl-dicarboxylate MOFs are not widely reported, it is understood that maintaining high crystallinity is crucial for achieving the high surface area and pore volume that are characteristic of these materials. researchgate.net Any factor that disrupts crystal packing, even subtly, could theoretically affect porosity, though this effect is generally considered minimal for isotopic substitution.

MOFs constructed from biphenyl-dicarboxylate linkers have been investigated as heterogeneous catalysts for various organic reactions, such as the Henry reaction. nih.govresearchgate.net The catalytic activity often originates from the metal nodes or functional groups on the linkers. nih.govnih.gov

The role of deuterated ligands in these catalytic studies is primarily analytical rather than functional. The kinetic isotope effect (KIE) is a well-known phenomenon where the C-D bond, being stronger than the C-H bond, can lead to slower reaction rates if that bond is broken in the rate-determining step. However, in many MOF-catalyzed reactions, the aromatic C-H (or C-D) bonds of the linker are not directly involved in the catalytic cycle. Instead, deuteration serves as a powerful tool for mechanistic studies. By using techniques like in-situ neutron scattering or solid-state NMR on MOFs with deuterated linkers, researchers can track the behavior and orientation of the linker during a catalytic process, providing insights into the host-guest interactions and the flexibility of the framework. nih.gov

Potential in Polymer Science and Engineering

In polymer science, deuteration is a critical tool for understanding the structure-property relationships of macromolecules. resolvemass.ca this compound can be used as a deuterated monomer to build specialty polymers designed for advanced analytical studies. nsf.gov

The synthesis of deuterated polymers begins with the synthesis of deuterated monomers. europa.eu This can be a complex and expensive process, limiting the availability of many deuterated building blocks. europa.eu this compound serves as a valuable monomer for producing polyesters and polyamides with deuterated biphenyl units in the backbone. These specialty polymers are not typically produced for bulk mechanical applications but are synthesized in smaller quantities for specific research purposes. europa.euornl.gov The primary application of these polymers is to serve as probes in sophisticated analytical techniques that rely on the unique properties of deuterium. resolvemass.caazimuth-corp.com

Examples of Polymer Analysis Techniques Using Deuterated Monomers:

Neutron Scattering (SANS, QENS)

Solid-State Deuterium NMR Spectroscopy

Mass Spectrometry

The most significant application of polymers incorporating deuterated units like those from this compound is in the study of polymer physics. annualreviews.org The large difference in the neutron scattering cross-section between hydrogen and deuterium makes neutron scattering an exceptionally powerful technique for studying deuterated materials. nih.govill.eu

By selectively labeling parts of a polymer chain or by blending deuterated and non-deuterated polymers, researchers can use Small-Angle Neutron Scattering (SANS) to investigate:

Polymer chain conformation in amorphous and semi-crystalline states. nih.gov

The morphology of polymer blends and block copolymers. nih.gov

The structure of polymer interfaces .

Solid-state deuterium NMR is another powerful technique that provides detailed information about the local molecular dynamics of polymers. annualreviews.org By analyzing the NMR spectra of a polymer containing deuterated biphenyl units, scientists can determine the amplitude and frequency of motions, such as the characteristic phenyl ring flips within the polymer backbone. annualreviews.orgaps.org This information is crucial for understanding the links between molecular motion and the macroscopic mechanical and thermal properties of the material. annualreviews.org

| Technique | Information Gained from Deuterated Units |

| Small-Angle Neutron Scattering (SANS) | Provides contrast to determine chain conformation, blend morphology, and phase separation. nih.gov |

| Quasielastic Neutron Scattering (QENS) | Probes the dynamics of polymer chains, such as diffusion and relaxation processes. ill.eu |

| Solid-State Deuterium NMR | Reveals detailed information about local molecular motions, such as side-chain rotations and main-chain dynamics. annualreviews.orgaps.org |

Future Directions and Emerging Research Avenues

Development of Novel and Scalable Deuteration Strategies for Complex Aromatic Systems

The synthesis of specifically deuterated complex molecules like Dimethyl 4,4'-biphenyl-d8-dicarboxylate is a critical area of ongoing research. While general methods for introducing deuterium (B1214612) into aromatic systems exist, the development of scalable and highly selective strategies remains a key challenge. lgcstandards.comnih.gov Future research will likely focus on advancing current deuteration techniques and pioneering new ones applicable to biphenyl (B1667301) dicarboxylate structures.

One promising direction is the refinement of catalytic hydrogen isotope exchange (HIE) reactions. lgcstandards.com Catalysts based on iridium, rhodium, and other transition metals have shown efficacy in the ortho-deuteration of aromatic esters. organic-chemistry.org Further investigation into tailoring these catalysts for the specific steric and electronic properties of the biphenyl backbone could lead to more efficient and large-scale production of this compound. A significant advancement in this area is the use of nanostructured iron catalysts with D₂O, which presents a cost-effective and scalable method for deuterating (hetero)arenes. lgcstandards.com

Another avenue involves the reductive deuteration of aromatic esters. organic-chemistry.orgresearchwithrutgers.com Recent studies have demonstrated the use of samarium(II) iodide (SmI₂) and D₂O for the synthesis of α,α-dideuterio benzyl (B1604629) alcohols from aromatic esters with high deuterium incorporation. organic-chemistry.orgresearchwithrutgers.com Adapting such single-electron transfer (SET) methodologies to dicarboxylate compounds could provide a novel and efficient route to this compound.

Furthermore, the development of flow synthesis methods for deuterated aromatic compounds is a critical step towards industrial-scale production. rsc.org These methods can improve production throughput and reaction efficiency, addressing the current limitations of batch processes. rsc.org

Advances in Spectroscopic Techniques for High-Resolution Analysis of Deuterated Compounds

The precise characterization of deuterated compounds is paramount for understanding their properties and behavior. High-resolution spectroscopic techniques are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the analysis of deuterated molecules. While ¹H NMR is used to determine the degree of deuteration by observing the disappearance of proton signals, ²H (Deuterium) NMR provides direct information about the location and environment of the deuterium atoms. nih.govnih.gov Future research will likely involve the application of advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and solid-state NMR, to gain deeper insights into the structure and dynamics of this compound in various phases. nih.gov For comparison, the ¹H NMR spectrum of the non-deuterated Dimethyl 4,4'-biphenyldicarboxylate (B8443884) shows characteristic signals for the aromatic protons. nih.govchemicalbook.com

Mass Spectrometry (MS) is another critical tool for confirming the isotopic enrichment of this compound. High-resolution mass spectrometry can precisely determine the molecular weight and isotopic distribution. nih.gov The mass spectrum of the unlabeled compound serves as a reference to quantify the extent of deuteration. nist.gov

Vibrational Spectroscopy , including Fourier-transform infrared (FTIR) and Raman spectroscopy, can also provide valuable information. The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of C-D bonds compared to C-H bonds, which can be observed and analyzed. wikipedia.org High-resolution laser spectroscopy has been used to accurately analyze the vibrational and rotational structures of deuterated benzenes, and similar techniques could be applied to this compound. nih.gov

Synergistic Integration of Computational and Experimental Methodologies

The combination of computational modeling and experimental studies offers a powerful approach to understanding the properties and behavior of deuterated compounds.

Computational Modeling can predict the structural, electronic, and vibrational properties of this compound. Density Functional Theory (DFT) calculations, for instance, can be used to model the effects of deuteration on molecular geometry, vibrational frequencies, and electronic structure. nih.govresearchgate.net Such computational studies on biphenyl derivatives have already provided insights into their conformational mobility and molecular electrostatic potential. researchgate.net These models can help in interpreting experimental data and in designing new materials with desired properties. The synergy between experimental and computational NMR has been showcased in determining unknown structures of complex molecules. rsc.org

Isotope Effects are a key area where this synergy is particularly fruitful. Deuterium substitution can lead to kinetic and equilibrium isotope effects, which can be both measured experimentally and modeled computationally. acs.org Understanding these effects is crucial for predicting the behavior of this compound in various applications, from its role in chemical reactions to its influence on the phase behavior of materials. acs.org Computational models can provide a powerful tool for interpreting experimental findings by offering insights into the influence of solvent-solute interactions on the partitioning of different isotopologues. wikipedia.org

Exploration of New Applications in Functional Materials

The unique properties of deuterated compounds make them attractive for a range of applications in functional materials. researchgate.netacs.org The replacement of hydrogen with deuterium can lead to enhanced stability and altered physical properties.

Liquid Crystals: Biphenyl derivatives are common scaffolds for liquid crystalline materials. nih.gov The substitution of hydrogen with deuterium in the biphenyl core of this compound could influence its mesomorphic properties, such as phase transition temperatures and stability. nih.gov Deuterated liquid crystals have been shown to exhibit interesting and potentially advantageous properties, and future research could explore the liquid crystalline behavior of materials derived from or incorporating this compound. nih.gov

Organic Electronics: Deuterated organic materials are being investigated for their potential in optoelectronic devices. The increased stability of C-D bonds compared to C-H bonds can lead to longer device lifetimes. The specific electronic properties of this compound could be harnessed in applications such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Polymer Science: As a monomer, the deuterated dicarboxylate could be incorporated into polyesters and other polymers. The resulting deuterated polymers may exhibit modified thermal, mechanical, and optical properties, opening up possibilities for new high-performance materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethyl 4,4'-biphenyl-d8-dicarboxylate, and how do reaction conditions influence isotopic purity?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions using deuterated precursors. Key factors include:

- Catalyst selection : Pd(PPh₃)₄ in anhydrous DMF or THF under inert atmospheres improves yield (70–93%) .

- Deuterium source : Use deuterated solvents (e.g., DMF-d7) to minimize proton exchange and maintain isotopic purity (≥98 atom% D) .

- Temperature control : Reactions at 80–100°C with stirring for 12–24 hours ensure complete coupling .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer :

- Storage : Store in sealed, light-resistant containers under nitrogen at –20°C to minimize isotopic exchange and hydrolysis .

- Safety : Use PPE (gloves, goggles) and work in fume hoods due to skin/eye irritation risks (H315, H319) .

- Deuterium stability : Avoid prolonged exposure to protic solvents (e.g., water, alcohols) to prevent H/D exchange .

Q. What spectroscopic techniques are suitable for characterizing deuterated biphenyl derivatives?

- Methodological Answer :

- NMR : ¹H NMR shows suppressed proton signals at deuterated positions, while ²H NMR confirms isotopic incorporation .

- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) quantifies isotopic purity (e.g., 98 atom% D) .

- FT-IR : C=O stretches (~1700 cm⁻¹) and aromatic C-D vibrations (~2200 cm⁻¹) validate structure .

Advanced Research Questions

Q. How does deuteration at the biphenyl core influence crystallographic and dynamic properties in metal-organic frameworks (MOFs)?

- Methodological Answer :

- Neutron diffraction : Deuterated linkers enhance resolution in neutron studies due to D’s higher scattering cross-section vs. H, enabling precise localization of hydrogen-bonding sites .

- Thermal stability : Isotopic substitution reduces vibrational entropy, increasing MOF thermal stability by ~10–15°C in TGA analyses .

- Gas adsorption : Deuterated frameworks exhibit subtle shifts in CO₂ uptake isotherms due to altered host-guest van der Waals interactions .

Q. What strategies resolve discrepancies in catalytic efficiency when using deuterated dicarboxylates in Suzuki-Miyaura couplings?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Deuteration slows oxidative addition steps in Pd catalysis. Use kinetic modeling (e.g., Eyring plots) to quantify KIE (typical range: 1.5–2.5) .

- Solvent optimization : Replace polar aprotic solvents (DMF) with deuterated toluene to reduce side reactions and improve turnover numbers .

- Catalyst recycling : Immobilize Pd on mesoporous silica to mitigate deuteration-induced deactivation .

Q. How can isotopic purity be validated in complex matrices (e.g., biological or environmental samples)?

- Methodological Answer :

- LC-MS/MS : Use multiple reaction monitoring (MRM) for selective detection of deuterated vs. non-deuterated species, achieving LODs < 1 ppb .

- Isotope ratio mass spectrometry (IRMS) : Compare δ²H values against certified standards to confirm isotopic integrity .

- Control experiments : Spike samples with non-deuterated analogs to quantify exchange rates under experimental conditions .

Notes

- Evidence Integration : Safety protocols , isotopic handling , and synthetic methodologies are prioritized.

- Advanced Applications : MOF design and catalytic studies highlight interdisciplinary relevance.

- Methodological Rigor : Emphasis on resolving contradictions (e.g., yield variability) through controlled experimental design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.